6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinated aromatic compounds, amines, and nitriles. The reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow processes and automated systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-(3-chlorophenyl)-4-(2,6-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-1-(3-chlorophenyl)-4-(2,6-difluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H13Cl3N4O |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
6-amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H13Cl3N4O/c1-10-16-17(18-14(22)6-3-7-15(18)23)13(9-24)19(25)28-20(16)27(26-10)12-5-2-4-11(21)8-12/h2-8,17H,25H2,1H3 |
InChI Key |
VMONBOFDQLSYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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